N-(2H-1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H29N2O5
- Molecular Weight : 447.53 g/mol
- Structure : The compound features a benzodioxole moiety, a benzofuran core, and an amide functional group that may contribute to its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran and benzodioxole have been reported to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds containing benzodioxole structures have demonstrated moderate antibacterial activity. The presence of electron-donating groups (e.g., methoxy) in the phenyl ring enhances this activity by improving interaction with bacterial enzymes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism, although specific targets require further investigation.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Benzodioxole Derivative A | MCF-7 | 10 | Apoptosis induction |
Benzofuran Derivative B | A549 | 15 | Cell cycle arrest |
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanamide | HepG2 | 12 | Enzyme inhibition |
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Antimicrobial Screening : In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed moderate antibacterial activity with MIC values ranging between 20 to 50 µg/mL, indicating potential for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-31-18-10-6-16(7-11-18)8-13-23(29)28-24-19-4-2-3-5-20(19)34-25(24)26(30)27-17-9-12-21-22(14-17)33-15-32-21/h2-7,9-12,14H,8,13,15H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFPMNJQPKEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.